molecular formula C34H39ClN6O4 B3726952 N,N'-(2-chloro-1,4-phenylene)bis{2-[(4-butylphenyl)hydrazono]-3-oxobutanamide}

N,N'-(2-chloro-1,4-phenylene)bis{2-[(4-butylphenyl)hydrazono]-3-oxobutanamide}

Cat. No. B3726952
M. Wt: 631.2 g/mol
InChI Key: QPJZNMKJVCKXLO-NHOZMURVSA-N
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Description

N,N'-(2-chloro-1,4-phenylene)bis{2-[(4-butylphenyl)hydrazono]-3-oxobutanamide} is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CBPQ or 2C1BPH and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of CBPQ is not fully understood. However, studies have shown that CBPQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. CBPQ has also been shown to chelate metal ions, which may explain its use as a fluorescent probe for detecting metal ions.
Biochemical and Physiological Effects:
CBPQ has been shown to have both biochemical and physiological effects. In vitro studies have shown that CBPQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. CBPQ has also been shown to chelate metal ions, which may explain its use as a fluorescent probe for detecting metal ions. However, the physiological effects of CBPQ have not been fully studied.

Advantages and Limitations for Lab Experiments

One of the advantages of CBPQ is its potential as an anti-cancer agent. CBPQ has been shown to inhibit the growth of cancer cells in vitro, which makes it a promising candidate for further study. Another advantage of CBPQ is its potential as a fluorescent probe for detecting metal ions. CBPQ has been shown to chelate metal ions, which makes it a useful tool for analytical chemistry. However, one of the limitations of CBPQ is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of CBPQ. One direction is the investigation of its potential as an anti-cancer agent in vivo. Another direction is the development of CBPQ-based fluorescent probes for detecting metal ions in real-time. Additionally, the development of new synthetic methods for CBPQ may lead to the discovery of new analogs with improved properties. Finally, the study of the physiological effects of CBPQ in vivo may provide insights into its potential as a therapeutic agent.

Scientific Research Applications

CBPQ has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, CBPQ has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In material science, CBPQ has been studied for its potential as a fluorescent probe for detecting metal ions. In analytical chemistry, CBPQ has been used as a reagent for the determination of various analytes.

properties

IUPAC Name

(E)-2-[(4-butylphenyl)diazenyl]-N-[4-[[(E)-2-[(4-butylphenyl)diazenyl]-3-hydroxybut-2-enoyl]amino]-3-chlorophenyl]-3-hydroxybut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39ClN6O4/c1-5-7-9-24-11-15-26(16-12-24)38-40-31(22(3)42)33(44)36-28-19-20-30(29(35)21-28)37-34(45)32(23(4)43)41-39-27-17-13-25(14-18-27)10-8-6-2/h11-21,42-43H,5-10H2,1-4H3,(H,36,44)(H,37,45)/b31-22+,32-23+,40-38?,41-39?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJZNMKJVCKXLO-NHOZMURVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC(=C(C)O)C(=O)NC2=CC(=C(C=C2)NC(=O)C(=C(C)O)N=NC3=CC=C(C=C3)CCCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N=N/C(=C(\C)/O)/C(=O)NC2=CC(=C(C=C2)NC(=O)/C(=C(/C)\O)/N=NC3=CC=C(C=C3)CCCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-[(4-butylphenyl)diazenyl]-N-[4-[[(E)-2-[(4-butylphenyl)diazenyl]-3-hydroxybut-2-enoyl]amino]-3-chlorophenyl]-3-hydroxybut-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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